
3-Benzyloxolane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyloxolane-2-thione is an organic compound with the molecular formula C11H12OS. It features a five-membered oxolane ring with a thione group at the second position and a benzyl group attached to the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxolane-2-thione typically involves the reaction of oxolane derivatives with thiolating agentsThe reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency and consistency .
化学反応の分析
Types of Reactions
3-Benzyloxolane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
科学的研究の応用
3-Benzyloxolane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3-Benzyloxolane-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is often facilitated by the compound’s ability to undergo nucleophilic addition reactions, which allows it to bind to specific active sites on target molecules .
類似化合物との比較
Similar Compounds
Thiazolidine-2-thione: A similar compound with a thione group in a five-membered ring structure.
Benzothiazole-2-thione: Another related compound with a benzothiazole ring and a thione group.
Thiazole derivatives: Compounds with a thiazole ring structure and various substituents .
Uniqueness
3-Benzyloxolane-2-thione is unique due to its specific oxolane ring structure with a benzyl group at the third position and a thione group at the second position. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
105688-51-5 |
|---|---|
分子式 |
C11H12OS |
分子量 |
192.28 g/mol |
IUPAC名 |
3-benzyloxolane-2-thione |
InChI |
InChI=1S/C11H12OS/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChIキー |
LGDZWBOBBVGFFL-UHFFFAOYSA-N |
正規SMILES |
C1COC(=S)C1CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


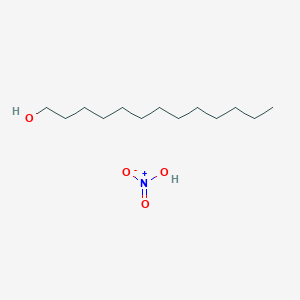
![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
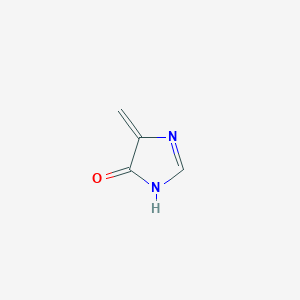
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)

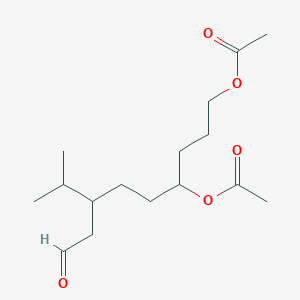
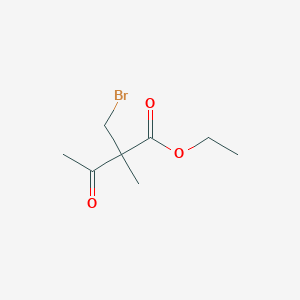
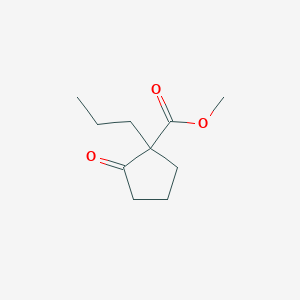
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
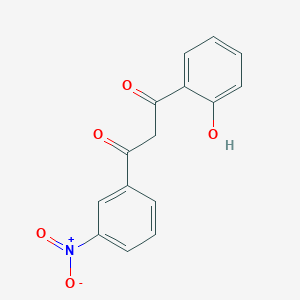
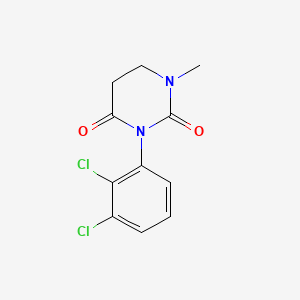
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
